molecular formula C22H21N3O3 B2546971 N-ethyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide CAS No. 1101640-28-1

N-ethyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide

Cat. No.: B2546971
CAS No.: 1101640-28-1
M. Wt: 375.428
InChI Key: IJGDNIIPJRRIEO-UHFFFAOYSA-N
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Description

N-ethyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide is a novel synthetic hybrid molecule designed for rational drug design and discovery. This compound incorporates distinct pharmacophoric elements, notably the indole and indoline scaffolds, which are privileged structures in medicinal chemistry known for their versatile biological activities and ability to interact with multiple biological targets . The indole moiety is a well-established scaffold found in a vast array of bioactive molecules and natural products . Research into indole derivatives has demonstrated their potential across a wide spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, antimalarial, and antitumor activities . The strategic incorporation of the 2-oxoacetyl linker and the N-ethylcarboxamide group is intended to fine-tune the molecule's physicochemical properties, potentially enhancing its solubility and bioavailability, while also providing a conformation that facilitates strong hydrogen bonding with enzyme active sites . This multi-functional design makes this compound a valuable chemical tool for researchers investigating new multi-target therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation . Its primary research value lies in its use as a precursor or investigative compound for screening against various biological targets, studying structure-activity relationships (SAR), and developing new treatment strategies for complex diseases.

Properties

IUPAC Name

N-ethyl-1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-3-23-21(27)18-12-14-8-4-7-11-17(14)25(18)22(28)20(26)19-13(2)24-16-10-6-5-9-15(16)19/h4-11,18,24H,3,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGDNIIPJRRIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(=O)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and various acylating agents. Common synthetic routes may involve:

    Friedel-Crafts Acylation: This reaction introduces the acyl group into the indole ring.

    N-alkylation: The ethyl group is introduced via alkylation reactions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs vary in core scaffolds, substituents, and functional groups, significantly affecting their physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Selected Indole/Acetamide Derivatives
Compound Name / ID Core Structure Key Substituents Notable Features Reference
Target Compound Indoline-2-carboxamide N-ethyl, 2-methylindol-3-yl, 2-oxoacetyl Saturated indoline core; moderate lipophilicity -
5a–y (Adamantane derivatives) Indole-3-yl-acetamide Adamantan-1-yl, varied N-substituents Bulky adamantane enhances stability; lower solubility
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide Indole-1-yl-acetamide Carbamimidoyl (guanidine-like group) Polar group increases solubility; potential for ionic interactions
I12 (Fluorobenzyl derivative) Indole-6-carboxamide 4-Fluorobenzyl, diethylamino-oxoacetyl Halogen enhances target affinity; high melting point (~234°C)
Compound 1 (Apoptosis-inducing agent) Indole-3-yl-acetamide 4-Chlorobenzyl, pyrido[2,3-b]pyrazin-7-yl Chlorobenzyl and aromatic systems enable π-π stacking

Key Observations :

  • Halogenated Derivatives () : Chloro- or fluorobenzyl substituents (e.g., I12, Compound 1) enhance binding affinity via hydrophobic/halogen interactions but increase molecular weight and lipophilicity .
  • Guanidine-like Analogs () : Polar carbamimidoyl groups improve aqueous solubility but may limit membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds
Compound ID Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
Target Compound ~380 (estimated) Not reported Moderate (N-ethyl enhances lipophilicity) -
I12 603.67 233.4–235.5 Low (fluorobenzyl)
5a–y ~450–550 Not reported Low (adamantane)
Compound 5 216.9 (M+H)+ Not reported High (carbamimidoyl)

Key Observations :

  • Melting Points : Halogenated or bulky derivatives (e.g., I12) exhibit higher melting points due to crystalline packing .
  • Solubility : Polar groups (e.g., carbamimidoyl in ) improve solubility, whereas adamantane or aromatic systems reduce it .

Biological Activity

N-ethyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3C_{19}H_{20}N_2O_3 with a molecular weight of 320.38 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer properties.

Research indicates that compounds containing indole structures often exhibit mechanisms such as:

  • Inhibition of cell proliferation : Many indole derivatives have shown significant antiproliferative effects against various cancer cell lines.
  • Induction of apoptosis : Indole compounds can activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Enzyme inhibition : Some indole derivatives act as inhibitors of key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes.

Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects against several cancer cell lines. Studies have demonstrated that this compound exhibits significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.0
A549 (Lung)12.5
HeLa (Cervical)10.0

Apoptosis Induction

Flow cytometric analysis has shown that treatment with this compound leads to an increase in apoptotic cells in a dose-dependent manner. This effect is mediated through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

In Vivo Studies

In vivo studies using mouse xenograft models have indicated that this compound significantly inhibits tumor growth. In one study, mice treated with the compound showed a reduction in tumor volume compared to control groups, suggesting its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer pathways. These studies reveal that the compound binds effectively to the active sites of proteins associated with tumor growth and survival.

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